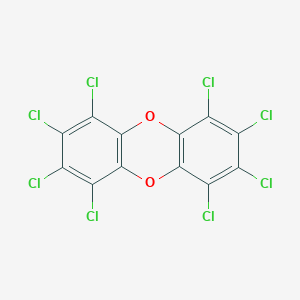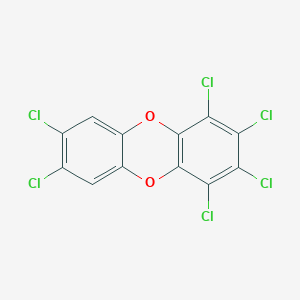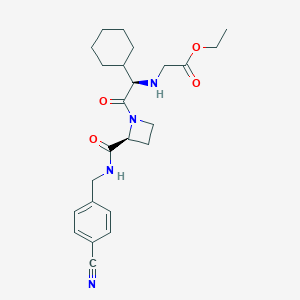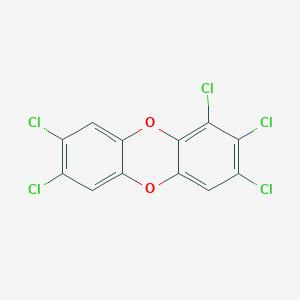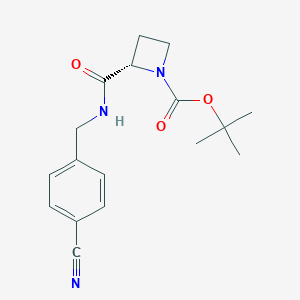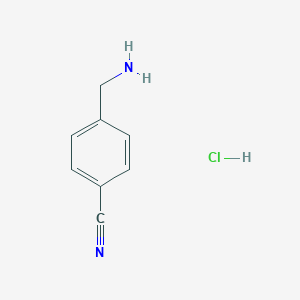
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-
Vue d'ensemble
Description
Propriétés
IUPAC Name |
N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCSAKZQUXQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35556-08-2 | |
| Record name | Bay-d 9216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the primary mechanism of action of Amidantel and its deacylated derivative against nematodes?
A1: While the exact mechanism is not fully elucidated in the provided research, studies using Caenorhabditis elegans as a model organism demonstrate that both Amidantel and BAY d 9216 primarily inhibit growth and induce paralysis in the nematodes. [] This suggests a potential impact on neuromuscular function. Further research is required to pinpoint the specific molecular targets and downstream effects.
Q2: Were there any notable differences in the effects of Amidantel and its deacylated derivative on Caenorhabditis elegans?
A2: Both compounds exhibited similar effects on C. elegans, inhibiting growth and inducing paralysis at comparable concentrations (around 1.0 mM). [] Interestingly, both compounds also caused a delay in egg-laying, but did not ultimately affect the total number of eggs produced. [] This suggests a potential impact on reproductive processes, though further investigation is needed.
Q3: How does the emergence of drug resistance impact the effectiveness of Amidantel and BAY d 9216?
A3: The research identified five drug-resistant mutants of C. elegans following exposure to Amidantel and BAY d 9216. [] These mutants exhibited resistance to the growth-inhibiting effects of both compounds. [] This finding highlights the potential for the development of anthelmintic resistance, a significant concern in parasite control. Further research into the resistance mechanisms employed by these mutants could contribute valuable insights for developing strategies to combat resistance.
Q4: Beyond C. elegans, what other nematode species have been studied in relation to Amidantel and its derivatives?
A4: While the provided research primarily focuses on C. elegans, other studies indicate that derivatives of Amidantel, specifically Tribendimidine, exhibit efficacy against Necator americanus and Nippostrongylus braziliensis in animal models, and Clonorchis sinensis in vitro. [, ] These findings suggest a broader spectrum of anthelmintic activity for this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
